molecular formula C20H13ClN2O3S B413618 (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate

(4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate

Cat. No.: B413618
M. Wt: 396.8g/mol
InChI Key: BTTFPBRLPBLVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate is a complex organic compound that combines a sulfonic acid ester with a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate typically involves the esterification of 4-chloro-benzenesulfonic acid with a quinoxalin-2-yl-phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include:

    Temperature: Typically between 50-100°C.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the sulfonic acid ester group, potentially converting it into a sulfonamide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonic acid esters. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The quinoxaline moiety is known for its biological activity, including antimicrobial and anticancer properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The sulfonic acid ester group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The quinoxaline moiety can intercalate with DNA or interact with enzymes, disrupting their normal activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-benzenesulfonic acid phenyl ester
  • 4-Chloro-benzenesulfonic acid 4-bromo-phenyl ester
  • 4-Chloro-benzenesulfonic acid 2,4-dichloro-phenyl ester

Uniqueness

Compared to these similar compounds, (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate stands out due to the presence of the quinoxaline moiety. This addition imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic applications, which are not observed in simpler sulfonic acid esters.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H13ClN2O3S

Molecular Weight

396.8g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C20H13ClN2O3S/c21-15-7-11-17(12-8-15)27(24,25)26-16-9-5-14(6-10-16)20-13-22-18-3-1-2-4-19(18)23-20/h1-13H

InChI Key

BTTFPBRLPBLVNA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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